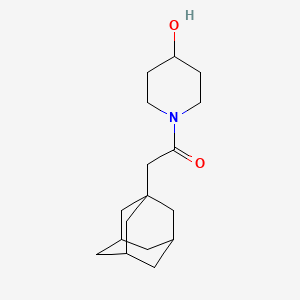
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone, commonly known as PHP, is a research chemical that has gained popularity among the scientific community for its potential therapeutic applications. PHP belongs to the class of arylcyclohexylamines and is structurally similar to ketamine and phencyclidine (PCP).
Mécanisme D'action
The exact mechanism of action of PHP is not fully understood. However, it is believed that PHP acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine. NMDA receptors are involved in the regulation of synaptic plasticity and are implicated in the pathophysiology of depression, chronic pain, and other neurological disorders. By blocking NMDA receptors, PHP may modulate synaptic plasticity and improve mood and pain symptoms.
Biochemical and Physiological Effects:
PHP has been shown to have a rapid onset of action, with effects observed within minutes of administration. The effects of PHP are short-lived, with a duration of effect ranging from 30 minutes to 2 hours. PHP has been found to produce dissociative effects, similar to ketamine and (4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone. Additionally, PHP has been shown to have antidepressant and analgesic effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
PHP has several advantages for use in preclinical research. It has a rapid onset of action and a short duration of effect, making it ideal for studying acute effects. Additionally, PHP has fewer side effects compared to traditional anesthetics such as ketamine. However, PHP has several limitations for use in lab experiments. The exact mechanism of action is not fully understood, and the long-term effects of PHP are not known. Additionally, the potential for abuse and addiction should be considered when using PHP in research settings.
Orientations Futures
Future research on PHP should focus on elucidating the exact mechanism of action and identifying potential therapeutic applications. Additionally, further studies on the long-term effects and potential for abuse and addiction are needed. Finally, the development of novel analogs of PHP may lead to the discovery of more potent and selective NMDA receptor antagonists with fewer side effects.
Méthodes De Synthèse
The synthesis of PHP involves the reaction between 4-hydroxypiperidine and 1-phenylcyclopropyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction yields PHP as a white crystalline powder. The purity of PHP can be enhanced by recrystallization and purification techniques.
Applications De Recherche Scientifique
PHP has been extensively studied in preclinical research for its potential use as an antidepressant, analgesic, and anesthetic. PHP has been shown to have a rapid onset of action and a short duration of effect, making it a promising candidate for use in clinical settings. Additionally, PHP has been found to have fewer side effects compared to traditional anesthetics such as ketamine.
Propriétés
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-13-6-10-16(11-7-13)14(18)15(8-9-15)12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSQOUJNIPQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)





![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)
